3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including amino, pyridine, and thienopyridine moieties, makes this compound a versatile candidate for various chemical reactions and biological interactions.
Preparation Methods
The synthesis of 3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves several steps. One common synthetic route starts with the reaction of 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione . The final step involves the reaction of pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the target thienopyridine derivative .
Chemical Reactions Analysis
3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and pyridine moieties, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boron reagents and palladium catalysts to form carbon-carbon bonds.
Scientific Research Applications
3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Biology: It exhibits antimicrobial activity against strains like E. coli, B. mycoides, and C.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is primarily mediated through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar compounds to 3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide include other thienopyridine derivatives such as:
- 3-amino-4-cyano-2-thiophenecarboxamides
- Thieno[3,2-d]pyrimidine-7-carbonitriles
- Thieno[3,4-b]pyridine-7-carboxamides
These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological properties.
Properties
CAS No. |
6926-81-4 |
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Molecular Formula |
C22H20N4O3S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H20N4O3S/c1-28-17-5-3-4-14(19(17)29-2)12-25-21(27)20-18(23)15-6-7-16(26-22(15)30-20)13-8-10-24-11-9-13/h3-11H,12,23H2,1-2H3,(H,25,27) |
InChI Key |
PNYZPMYZKNENHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Origin of Product |
United States |
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